Cas no 161881-09-0 (2-(bromomethyl)pent-1-ene)

2-(Bromomethyl)pent-1-ene is a brominated alkene compound with the molecular formula C₆H₁₁Br. It features a reactive bromomethyl group adjacent to a terminal double bond, making it a versatile intermediate in organic synthesis. The compound is particularly useful in alkylation reactions, cyclizations, and as a precursor for further functionalization. Its structure allows for selective reactivity in cross-coupling and nucleophilic substitution reactions, facilitating the construction of complex molecular frameworks. The presence of both an alkene and a bromomethyl group offers dual reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science. Proper handling is required due to its potential lachrymatory and irritant properties.
2-(bromomethyl)pent-1-ene structure
2-(bromomethyl)pent-1-ene structure
Product name:2-(bromomethyl)pent-1-ene
CAS No:161881-09-0
MF:C6H11Br
MW:163.055541276932
CID:2780475
PubChem ID:20319920

2-(bromomethyl)pent-1-ene Chemical and Physical Properties

Names and Identifiers

    • 1-Pentene, 2-(broMoMethyl)-
    • 2-(bromomethyl)pent-1-ene
    • DTXSID40605174
    • 161881-09-0
    • EN300-1915176
    • SCHEMBL11210168
    • Inchi: InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h2-5H2,1H3
    • InChI Key: LUMHDNNUPZAQET-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 162.00441g/mol
  • Monoisotopic Mass: 162.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 57.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.2

2-(bromomethyl)pent-1-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1915176-0.25g
2-(bromomethyl)pent-1-ene
161881-09-0
0.25g
$1235.0 2023-09-17
Enamine
EN300-1915176-0.5g
2-(bromomethyl)pent-1-ene
161881-09-0
0.5g
$1289.0 2023-09-17
Enamine
EN300-1915176-0.05g
2-(bromomethyl)pent-1-ene
161881-09-0
0.05g
$1129.0 2023-09-17
Enamine
EN300-1915176-1.0g
2-(bromomethyl)pent-1-ene
161881-09-0
1g
$986.0 2023-06-02
Enamine
EN300-1915176-5.0g
2-(bromomethyl)pent-1-ene
161881-09-0
5g
$2858.0 2023-06-02
Enamine
EN300-1915176-2.5g
2-(bromomethyl)pent-1-ene
161881-09-0
2.5g
$2631.0 2023-09-17
Enamine
EN300-1915176-5g
2-(bromomethyl)pent-1-ene
161881-09-0
5g
$3894.0 2023-09-17
Enamine
EN300-1915176-0.1g
2-(bromomethyl)pent-1-ene
161881-09-0
0.1g
$1183.0 2023-09-17
Enamine
EN300-1915176-10.0g
2-(bromomethyl)pent-1-ene
161881-09-0
10g
$4236.0 2023-06-02
Enamine
EN300-1915176-10g
2-(bromomethyl)pent-1-ene
161881-09-0
10g
$5774.0 2023-09-17

2-(bromomethyl)pent-1-ene Related Literature

Additional information on 2-(bromomethyl)pent-1-ene

2-(Bromomethyl)pent-1-ene: A Versatile Compound in Modern Chemical Synthesis

2-(Bromomethyl)pent-1-ene, with the CAS number 161881-09-0, is a valuable intermediate in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique bromomethyl and pent-1-ene functionalities, has gained significant attention due to its versatility and reactivity in various chemical transformations. In this article, we will delve into the properties, applications, and recent advancements in the use of 2-(bromomethyl)pent-1-ene.

The molecular structure of 2-(bromomethyl)pent-1-ene consists of a five-carbon chain with a double bond at the first position and a bromomethyl group attached to the second carbon. This combination of functional groups makes it an attractive starting material for a wide range of synthetic pathways. The bromomethyl group can undergo nucleophilic substitution reactions, while the alkene moiety can participate in various addition reactions, making it a versatile building block in organic synthesis.

One of the key applications of 2-(bromomethyl)pent-1-ene is in the synthesis of complex organic molecules, particularly those with specific stereochemical requirements. The presence of the bromomethyl group allows for selective functionalization through substitution reactions, which can be crucial for the construction of chiral centers. For instance, recent studies have demonstrated the use of 2-(bromomethyl)pent-1-ene in the synthesis of chiral amines and alcohols, which are important intermediates in the production of pharmaceuticals and agrochemicals.

In addition to its role in organic synthesis, 2-(bromomethyl)pent-1-ene has also found applications in polymer science. The reactivity of the bromomethyl group can be harnessed to introduce functional groups into polymer chains, leading to materials with tailored properties. For example, researchers have used 2-(bromomethyl)pent-1-ene as a monomer to synthesize copolymers with controlled architectures, which have potential uses in drug delivery systems and advanced materials.

The reactivity and versatility of 2-(bromomethyl)pent-1-ene have also been explored in catalytic processes. Recent advancements in catalysis have shown that this compound can serve as an efficient substrate for transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions involving 2-(bromomethyl)pent-1-ene have been reported to yield high yields and excellent selectivities. These reactions are particularly useful for constructing complex molecular frameworks with high precision.

Beyond its synthetic applications, 2-(bromomethyl)pent-1-ene has also been studied for its potential biological activities. Preliminary research suggests that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as novel therapeutic agents. Additionally, the ability to functionalize this compound through various chemical transformations opens up possibilities for developing new bioactive molecules with tailored properties.

In conclusion, 2-(bromomethyl)pent-1-ene, with its CAS number 161881-09-0, is a highly versatile compound that plays a significant role in modern chemical synthesis and pharmaceutical research. Its unique combination of functional groups allows for a wide range of synthetic transformations, making it an invaluable intermediate in the development of complex organic molecules and advanced materials. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the field.

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